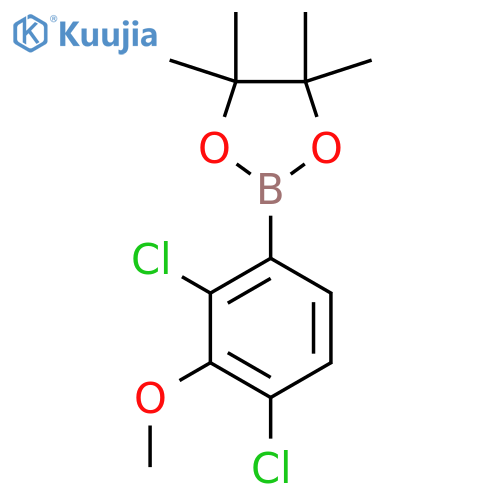

Cas no 1689538-76-8 (2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester)

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester 化学的及び物理的性質

名前と識別子

-

- 2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester

- 2-(2,4-dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

- MDL: MFCD29915594

- インチ: 1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)11(17-5)10(8)16/h6-7H,1-5H3

- InChIKey: UVVSJQYMQGNOKD-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(C=CC=1B1OC(C)(C)C(C)(C)O1)Cl)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 322

- トポロジー分子極性表面積: 27.7

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB517523-500 mg |

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester |

1689538-76-8 | 500MG |

€274.20 | 2023-04-17 | ||

| abcr | AB517523-500mg |

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester |

1689538-76-8 | 500mg |

€274.20 | 2023-09-02 | ||

| abcr | AB517523-5g |

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester; . |

1689538-76-8 | 5g |

€990.10 | 2025-03-19 | ||

| Aaron | AR021R3O-250mg |

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester |

1689538-76-8 | 95% | 250mg |

$500.00 | 2025-02-13 | |

| abcr | AB517523-1 g |

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester |

1689538-76-8 | 1g |

€363.20 | 2023-04-17 | ||

| abcr | AB517523-10g |

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester; . |

1689538-76-8 | 10g |

€1644.70 | 2025-03-19 | ||

| abcr | AB517523-1g |

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester; . |

1689538-76-8 | 1g |

€315.70 | 2025-03-19 | ||

| abcr | AB517523-250mg |

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester; . |

1689538-76-8 | 250mg |

€184.30 | 2025-03-19 | ||

| Ambeed | A649304-1g |

2-(2,4-dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1689538-76-8 | 95% | 1g |

$311.0 | 2024-04-23 | |

| Aaron | AR021R3O-1g |

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester |

1689538-76-8 | 95% | 1g |

$800.00 | 2025-02-13 |

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester 関連文献

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

2,4-Dichloro-3-methoxyphenylboronic acid pinacol esterに関する追加情報

2,4-Dichloro-3-methoxyphenylboronic Acid Pinacol Ester

The compound with CAS No. 1689538-76-8, known as 2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester, is a significant intermediate in organic synthesis. This compound has garnered attention in the scientific community due to its unique structure and versatile applications in various fields of chemistry. The pinacol ester form of this boronic acid is particularly valuable in cross-coupling reactions, which are pivotal in the construction of complex molecular architectures.

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester is characterized by its aromatic ring substituted with chlorine atoms at the 2 and 4 positions and a methoxy group at the 3 position. The presence of these substituents imparts specific electronic and steric properties to the molecule, making it highly reactive in certain chemical transformations. The boronic acid group, protected as a pinacol ester, ensures stability during storage and handling while maintaining reactivity for subsequent reactions.

Recent advancements in organometallic chemistry have highlighted the importance of boronic acids and their derivatives in Suzuki-Miyaura coupling reactions. These reactions enable the formation of carbon-carbon bonds between boronic acids and aryl halides or alkenes, facilitated by palladium catalysts. The pinacol ester form of 2,4-Dichloro-3-methoxyphenylboronic acid is particularly advantageous in these couplings due to its high reactivity and compatibility with a wide range of substrates.

Moreover, the chlorine substituents on the aromatic ring of this compound play a crucial role in directing the regioselectivity of electrophilic substitutions. This feature makes it an ideal precursor for synthesizing heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. Recent studies have demonstrated its utility in constructing bioactive molecules with complex frameworks, underscoring its importance in drug discovery.

In terms of synthesis, 2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester can be prepared via several routes. One common method involves the hydroboration of aryl halides followed by oxidation to yield the corresponding boronic acid. Subsequent protection as a pinacol ester ensures stability and facilitates further transformations. Researchers have also explored alternative methods to enhance the efficiency and scalability of this synthesis, aligning with the growing demand for sustainable chemical processes.

The application of this compound extends beyond traditional organic synthesis into materials science. For instance, its use as a building block in polymer synthesis has been explored to develop advanced materials with tailored electronic properties. The integration of such compounds into polymer frameworks holds promise for applications in electronics and optoelectronics.

In conclusion, 2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester is a versatile compound with significant potential in organic synthesis and materials science. Its unique structure and reactivity make it an invaluable tool for researchers aiming to construct complex molecules and functional materials. As ongoing research continues to uncover new applications and improved synthetic methods, this compound will undoubtedly remain a focal point in chemical research.

1689538-76-8 (2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester) 関連製品

- 1805325-57-8(2,6-Dibromo-3-(difluoromethyl)pyridine-5-sulfonamide)

- 1808492-36-5(N-(4-cyanooxan-4-yl)-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide)

- 2034577-03-0(1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine)

- 136684-95-2(4-fluoro-N-(pentan-2-yl)aniline)

- 17225-70-6(2-{methyl2-(methylamino)ethylamino}ethan-1-ol)

- 2171725-21-4(2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid)

- 91785-75-0(5-Amino-N-ethyl-2-methylbenzene-1-sulfonamide)

- 838887-83-5(8-(2-methoxyethyl)amino-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1261572-00-2(2-(difluoromethoxy)-1-fluoro-4-iodobenzene)

- 90649-77-7(4-chloro-2,5-dimethylbenzoic acid)